molecular formula C20H20N4O4S B4287701 5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE

5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE

Cat. No.: B4287701
M. Wt: 412.5 g/mol
InChI Key: FHZLPXXJDOAZFG-UHFFFAOYSA-N
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Description

5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and aromatic substituents. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Its potential therapeutic properties are being explored, particularly in the context of drug discovery and development.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and carboxamide-containing molecules. Examples include:

  • 2-aminothiazole
  • 4-methylthiazole-5-carboxamide
  • 3,5-dimethoxybenzamide

Uniqueness

What sets 5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE apart is its specific combination of functional groups and aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(3,5-dimethoxybenzoyl)amino]-2-(4-methylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-11-4-6-13(7-5-11)22-20-23-16(17(21)25)19(29-20)24-18(26)12-8-14(27-2)10-15(9-12)28-3/h4-10H,1-3H3,(H2,21,25)(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZLPXXJDOAZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 3
5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 5
5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE
Reactant of Route 6
5-(3,5-DIMETHOXYBENZAMIDO)-2-[(4-METHYLPHENYL)AMINO]-1,3-THIAZOLE-4-CARBOXAMIDE

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